3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one 3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618878-63-0
VCID: VC6862461
InChI: InChI=1S/C23H19N3O4/c1-30-17-8-4-7-16(12-17)21(27)19-20(18-9-2-3-11-25-18)26(23(29)22(19)28)14-15-6-5-10-24-13-15/h2-13,20,27H,14H2,1H3/b21-19+
SMILES: COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)O
Molecular Formula: C23H19N3O4
Molecular Weight: 401.422

3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS No.: 618878-63-0

Cat. No.: VC6862461

Molecular Formula: C23H19N3O4

Molecular Weight: 401.422

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one - 618878-63-0

Specification

CAS No. 618878-63-0
Molecular Formula C23H19N3O4
Molecular Weight 401.422
IUPAC Name (4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C23H19N3O4/c1-30-17-8-4-7-16(12-17)21(27)19-20(18-9-2-3-11-25-18)26(23(29)22(19)28)14-15-6-5-10-24-13-15/h2-13,20,27H,14H2,1H3/b21-19+
Standard InChI Key VHCZUVFRCBRXNM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)O

Introduction

The compound “3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one” is a heterocyclic organic molecule that combines pyrrole, pyridine, and benzoyl functional groups. Such compounds are often studied for their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the structural features, potential applications, and synthetic strategies for this compound.

Structural Features

The compound consists of the following key structural elements:

  • Pyrrole Core: The pyrrole ring serves as the central scaffold, which is functionalized at multiple positions.

  • Hydroxy Group: Positioned at carbon 3, this group can participate in hydrogen bonding and may enhance solubility or reactivity.

  • Methoxybenzoyl Group: The methoxy-substituted benzoyl moiety at position 4 introduces aromaticity and electron-donating effects.

  • Pyridine Rings: Two pyridine substituents (at positions 5 and 1) contribute to the compound's heterocyclic nature and may enhance its binding affinity to biological targets.

Table 1: Key Structural Features

PositionFunctional GroupPotential Role
3Hydroxy (-OH)Hydrogen bonding; enhances polarity
4Methoxybenzoyl (-COPhOMe)Aromaticity; electron-donating effects
5Pyridin-2-ylHeterocyclic interaction
1Pyridin-3-ylmethylStructural diversity; bioactivity

Potential Applications

Compounds with similar structural motifs have been studied for various applications:

  • Pharmacological Activities:

    • Anti-inflammatory: The hydroxy group and heterocyclic rings may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

    • Antioxidant: The methoxybenzoyl group could scavenge free radicals.

    • Antimicrobial: Pyridine derivatives often exhibit activity against bacterial and fungal strains.

  • Material Science:

    • Heterocyclic compounds like this one may serve as ligands in coordination chemistry or be used in organic electronics due to their conjugated systems.

Synthesis Pathways

Although specific synthesis data for this compound is unavailable, a plausible synthetic route can be inferred based on its structure:

General Steps:

  • Formation of the Pyrrole Core:

    • A common method involves Paal-Knorr synthesis using a diketone precursor and an amine source.

  • Substitution at Position 4:

    • The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using methoxybenzoyl chloride.

  • Functionalization at Positions 1 and 5:

    • Pyridine substituents can be attached through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling).

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Expected)
Pyrrole ring formationDiketone + AmmoniaModerate
BenzoylationMethoxybenzoyl chloride + AlCl₃High
Pyridine substitutionPyridine derivatives + Pd catalystVariable

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • 1H^1H NMR: To identify proton environments in the pyrrole, benzene, and pyridine rings.

    • 13C^{13}C NMR: To confirm carbon connectivity.

  • Mass Spectrometry (MS):

    • Molecular ion peak to verify molecular weight.

  • Infrared (IR) Spectroscopy:

    • Key peaks for hydroxyl (OH-OH), carbonyl (C=OC=O), and aromatic groups.

  • X-ray Crystallography:

    • To determine the exact three-dimensional structure.

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